molecular formula C18H29N B12561632 3,6-Diethyl-1-phenyl-2-propylpiperidine CAS No. 144482-54-2

3,6-Diethyl-1-phenyl-2-propylpiperidine

Cat. No.: B12561632
CAS No.: 144482-54-2
M. Wt: 259.4 g/mol
InChI Key: KHHUJWXFABMCSM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

3,6-Diethyl-1-phenyl-2-propylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3,6-Diethyl-1-phenyl-2-propylpiperidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential pharmacological properties, including its effects on various biological pathways. In medicine, piperidine derivatives are explored for their potential as therapeutic agents in the treatment of diseases such as Alzheimer’s and Parkinson’s . In the industry, these compounds are used in the development of new materials and as intermediates in chemical synthesis .

Mechanism of Action

The mechanism of action of 3,6-Diethyl-1-phenyl-2-propylpiperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity. For example, some piperidine derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

3,6-Diethyl-1-phenyl-2-propylpiperidine can be compared with other similar piperidine derivatives, such as 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine . While both compounds share a similar core structure, their substituents and functional groups can lead to differences in their chemical reactivity and biological activity.

Properties

CAS No.

144482-54-2

Molecular Formula

C18H29N

Molecular Weight

259.4 g/mol

IUPAC Name

3,6-diethyl-1-phenyl-2-propylpiperidine

InChI

InChI=1S/C18H29N/c1-4-10-18-15(5-2)13-14-16(6-3)19(18)17-11-8-7-9-12-17/h7-9,11-12,15-16,18H,4-6,10,13-14H2,1-3H3

InChI Key

KHHUJWXFABMCSM-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(CCC(N1C2=CC=CC=C2)CC)CC

Origin of Product

United States

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